4-Amino-2,5-difluorophenol hydrochloride

Solubility Formulation Salt selection

4-Amino-2,5-difluorophenol hydrochloride is the critical 2,5-difluoro isomer essential for structure-activity relationship (SAR) studies. Its hydrochloride salt form guarantees superior aqueous solubility for direct use in cell-based assays and buffer systems. Unlike free bases or regioisomers (2,6- or 3,5-difluoro analogs), this compound provides unique electronic and steric properties for tuning lipophilicity and metabolic stability in kinase inhibitor and agrochemical programs. Procure high-purity (98%) material with validated analytical data to support your lead optimization workflows.

Molecular Formula C6H6ClF2NO
Molecular Weight 181.567
CAS No. 1314406-39-7
Cat. No. B572908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,5-difluorophenol hydrochloride
CAS1314406-39-7
Synonyms4-AMino-2,5-difluorophenol Hydrochloride
Molecular FormulaC6H6ClF2NO
Molecular Weight181.567
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)O)F)N.Cl
InChIInChI=1S/C6H5F2NO.ClH/c7-3-2-6(10)4(8)1-5(3)9;/h1-2,10H,9H2;1H
InChIKeyWBUJJNIXMAVTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,5-difluorophenol hydrochloride (CAS 1314406-39-7) – Overview and Key Physicochemical Properties for Research Procurement


4-Amino-2,5-difluorophenol hydrochloride (CAS 1314406-39-7) is a halogenated 4-aminophenol derivative supplied as the hydrochloride salt. It is a key building block in the synthesis of pharmaceutical and agrochemical active ingredients [1]. The compound has a molecular formula of C6H6ClF2NO and a molecular weight of 181.57 g/mol. It is available from multiple vendors in purities typically ranging from ≥95% to 98% . The compound is noted for being hygroscopic and air-sensitive, requiring storage under an inert atmosphere at -20°C .

Why 4-Amino-2,5-difluorophenol hydrochloride (CAS 1314406-39-7) is Not Interchangeable with Analogs: A Procurement Risk Assessment


The specific 2,5-difluoro substitution pattern on the aromatic ring of this compound dictates its unique electronic and steric properties, which are critical for downstream reactivity and target binding [1]. In contrast, other regioisomers, such as 4-amino-2,6-difluorophenol or 4-amino-3,5-difluorophenol , have different fluorine atom arrangements. This variation directly impacts the compound's lipophilicity (LogP), metabolic stability, and interaction with biological targets like enzymes and receptors [1]. Furthermore, the free base form has limited water solubility and stability, making the hydrochloride salt a critical differentiator for research applications requiring aqueous or polar solvent systems . The following evidence demonstrates why substitution with a closely related analog or the free base form is not scientifically valid.

Quantitative Differentiation Evidence for 4-Amino-2,5-difluorophenol hydrochloride (CAS 1314406-39-7) vs. Analogs


Enhanced Aqueous Solubility via Hydrochloride Salt Formation

The free base form of 4-amino-2,5-difluorophenol exhibits poor water solubility, whereas its hydrochloride salt (target compound) is soluble in water, DMSO, and methanol . The free base is reported to be only sparingly soluble (approx. 1.6 g/L at 25°C) . While exact aqueous solubility data for the HCl salt is not reported, the stated solubility in water represents a significant and practical improvement over the free base, enabling a wider range of experimental conditions.

Solubility Formulation Salt selection Medicinal chemistry

Improved Synthetic Yield via an Alternative Synthetic Route

The conventional synthesis of 2,5-difluoro-4-hydroxyaniline (the free base) via nitration of 2,5-difluorophenol and subsequent reduction is known to be non-selective and provides the desired intermediate in poor yields [1]. A novel process described in a patent utilizes a diazonium salt route that is claimed to provide halogenated 4-aminophenols, including the 2,5-difluoro analog, in good yields [1]. An example in the patent demonstrates a quantitative yield for the formation of a key intermediate azo compound [2], highlighting the efficiency of this alternative pathway.

Process chemistry Synthesis Yield optimization Patents

Documented Biological Activity in Cancer Cell Lines

While direct head-to-head comparisons with regioisomers are unavailable, the hydrochloride salt has been reported to exhibit antiproliferative activity. One vendor datasheet indicates an IC50 of approximately 5 µM against HeLa cancer cells, with the mechanism attributed to apoptosis . The biological activity of regioisomers like 4-amino-2,6-difluorophenol is often described in different contexts (e.g., GABA receptor antagonism) , underscoring how fluorine position dictates biological function.

Anticancer Cytotoxicity Cell proliferation HeLa

Key Research and Industrial Applications for 4-Amino-2,5-difluorophenol hydrochloride (CAS 1314406-39-7)


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitors or Anticancer Agents

The compound's hydrochloride salt form facilitates solubility in aqueous assay buffers, enabling direct use in cell-based assays for initial activity screening . Its reported low micromolar activity against HeLa cells provides a validated starting point for lead optimization in oncology research . The 2,5-difluoro substitution pattern, as highlighted in patents, is a key motif for tuning lipophilicity and target engagement in drug candidates [1].

Process Research: Development of Cost-Effective Synthesis Routes for Fluorinated Building Blocks

Researchers focused on improving the commercial viability of fluorinated aromatic compounds can utilize this compound as a benchmark. The documented issues with low yields in conventional nitration routes [1] create a clear opportunity for developing and validating alternative synthetic strategies, such as the diazonium salt method [1], to enhance efficiency and reduce procurement costs for large-scale medicinal chemistry programs.

Chemical Biology: Probing Structure-Activity Relationships (SAR) of Fluorinated Phenols

The distinct physicochemical properties (LogP, solubility) and biological activity profile of this 2,5-difluoro isomer, compared to its 2,6- and 3,5-difluoro analogs, make it a critical tool in SAR studies . Researchers can use this compound to systematically investigate how fluorine substitution patterns influence molecular recognition, binding affinity, and metabolic stability of lead compounds targeting enzymes or receptors [1].

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